Cholesteryl Linoleate-d11: A Technical Guide for Researchers
Cholesteryl Linoleate-d11: A Technical Guide for Researchers
An In-depth Reference for the Use of Cholesteryl Linoleate-d11 in Quantitative Mass Spectrometry
Cholesteryl Linoleate-d11 is a deuterated analog of cholesteryl linoleate (B1235992), a prominent cholesteryl ester found in lipoproteins and atherosclerotic lesions. Its primary application in research is as an internal standard for the precise quantification of its non-labeled counterpart, cholesteryl linoleate, in various biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification.
Core Properties and Data
The utility of Cholesteryl Linoleate-d11 as an internal standard is grounded in its well-defined physical and chemical characteristics. These properties ensure its co-elution and co-ionization with the target analyte, thereby correcting for variations during sample preparation and analysis.
| Property | Value |
| Synonyms | 18:2(9Z,12Z)-d11 CE, CE(18:2)-d11, Cholesterol Linoleate-d11 |
| Molecular Formula | C45H65D11O2 |
| Formula Weight | 660.20 |
| Purity | ≥99% deuterated forms (d1-d11) |
| Physical Appearance | Powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in chloroform (B151607) |
| Primary Application | Internal standard for GC-MS and LC-MS analysis |
Experimental Protocols
The accurate quantification of cholesteryl linoleate using Cholesteryl Linoleate-d11 as an internal standard involves several critical steps, from sample preparation to data acquisition. The following sections detail established methodologies for lipid extraction and subsequent LC-MS/MS analysis.
Lipid Extraction from Biological Samples
A robust lipid extraction method is fundamental to achieving reliable results. The choice of method can depend on the biological matrix.
1. Modified Folch Method for Cells and Tissues:
This method is widely used for the comprehensive extraction of lipids from cellular and tissue samples.
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Sample Homogenization: Tissues are first weighed and homogenized in a suitable buffer, such as cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS). Cell pellets are resuspended in cold DPBS.
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Internal Standard Spiking: A known amount of Cholesteryl Linoleate-d11, dissolved in an appropriate solvent, is added to the homogenate at the beginning of the extraction process to account for any sample loss during preparation.
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Solvent Extraction: A mixture of chloroform and methanol (B129727) (typically in a 2:1 v/v ratio) is added to the sample. The mixture is vortexed vigorously and incubated to ensure complete lipid extraction.
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Phase Separation: Water or a saline solution is added to induce phase separation. The mixture is then centrifuged to pellet any solid debris and clearly separate the aqueous and organic layers.
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Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
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Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis, such as a chloroform:methanol mixture (e.g., 2:1 v/v).[1]
2. Matyash Method (Methyl-tert-butyl ether - MTBE) for Plasma:
This method offers a less toxic alternative to chloroform and results in a lipid-containing upper phase, which can be easier to handle.
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Sample Preparation: A small volume of plasma (e.g., 10 µL) is mixed with cold methanol containing a mixture of internal standards, including Cholesteryl Linoleate-d11.[2]
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MTBE Addition: Cold MTBE is added, and the mixture is vortexed and shaken to ensure thorough mixing.[2]
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Phase Separation: Phase separation is induced by the addition of water, followed by centrifugation.[2]
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Lipid Collection: The upper organic phase is collected.[2]
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Drying and Reconstitution: The solvent is evaporated, and the lipid extract is reconstituted in a solvent mixture compatible with the LC-MS system (e.g., methanol/toluene 9:1 v/v).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Following extraction, the lipid samples are analyzed by LC-MS/MS. The chromatographic separation and mass spectrometric detection parameters are optimized for cholesteryl esters.
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Chromatographic Separation:
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Column: A reversed-phase C18 column is commonly used for the separation of cholesteryl esters.[1][3]
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Mobile Phases: The mobile phases typically consist of a mixture of water, methanol, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1][3]
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Gradient Elution: A gradient elution is employed, starting with a lower percentage of the stronger organic mobile phase (B) and gradually increasing to elute the hydrophobic cholesteryl esters.[1][3]
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Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.[1][3]
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Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.[1]
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Mass Spectrometry Detection:
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Ionization: Electrospray ionization (ESI) in positive mode is a common method for analyzing cholesteryl esters, which typically form ammonium adducts ([M+NH4]+).[3]
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Fragmentation: In tandem mass spectrometry (MS/MS), cholesteryl esters produce a characteristic fragment ion at m/z 369 upon collision-induced dissociation, corresponding to the neutral loss of the fatty acid chain. This transition is highly specific and is used for quantification.
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Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, where the mass spectrometer is set to monitor the specific precursor-to-product ion transition for both the analyte (cholesteryl linoleate) and the internal standard (Cholesteryl Linoleate-d11).
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Workflow and Signaling Pathway Visualizations
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for quantification of cholesteryl linoleate using a deuterated internal standard.
Caption: MS/MS fragmentation of cholesteryl linoleate and its deuterated internal standard.


